molecular formula C4Br4N2 B14171892 Tetrabromopyrazine CAS No. 23987-37-3

Tetrabromopyrazine

Cat. No.: B14171892
CAS No.: 23987-37-3
M. Wt: 395.67 g/mol
InChI Key: SHLWADXOOVABBK-UHFFFAOYSA-N
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Description

Tetrabromopyrazine is a halogenated heterocyclic compound with the molecular formula C4Br4N2 It is a derivative of pyrazine, where four hydrogen atoms are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabromopyrazine can be synthesized through the bromination of pyrazine derivatives. One common method involves the reaction of tetrachloropyrazine with hydrogen bromide at temperatures ranging from 75 to 200°C in an inert solvent such as glacial acetic acid . This method ensures high yields of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of monobromopyrazine. this method can produce significant amounts of dibromopyrazine and tribromopyrazine isomers . To achieve higher yields of this compound, the reaction conditions are optimized to favor the formation of the tetrasubstituted product.

Chemical Reactions Analysis

Types of Reactions: Tetrabromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and an appropriate solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are substituted pyrazine derivatives where one or more bromine atoms are replaced by other functional groups.

    Reduction Reactions: The major products are less brominated pyrazine derivatives.

Scientific Research Applications

Tetrabromopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabromopyrazine involves its interaction with biological targets, leading to its antimicrobial effects. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high bromine content, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

23987-37-3

Molecular Formula

C4Br4N2

Molecular Weight

395.67 g/mol

IUPAC Name

2,3,5,6-tetrabromopyrazine

InChI

InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1

InChI Key

SHLWADXOOVABBK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)Br)Br

Origin of Product

United States

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